- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)

934-05-4 structure
Nom du produit:Methyl 4-bromo-1H-pyrrole-2-carboxylate
Numéro CAS:934-05-4
Le MF:C6H6BrNO2
Mégawatts:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060
Methyl 4-bromo-1H-pyrrole-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
- RARECHEM AL BF 1264
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
- PubChem13045
- KSC497G1P
- 4-bromo-2-methoxycarbonylpyrrole
- EBD11642
- WT1337
- RW3846
- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
- HY-W007392
- Z99028679
- PB29127
- EN300-35882
- DTXSID70377039
- AM20120349
- 1Y-0815
- MFCD00832855
- ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- M2583
- SCHEMBL519390
- SY007031
- AKOS005070081
- CL2807
- methyl-4-bromo-pyrrole-2-carboxylate
- FT-0602246
- J-522315
- CS-W007392
- 934-05-4
- DB-007677
- STL554985
- BBL101189
- DTXCID30328067
-
- MDL: MFCD00832855
- Piscine à noyau: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- La clé Inchi: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- Sourire: BrC1=CNC(C(=O)OC)=C1
Propriétés calculées
- Qualité précise: 202.95800
- Masse isotopique unique: 202.958
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 2
- Complexité: 140
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 42.1
Propriétés expérimentales
- Couleur / forme: Light-red to Brown Solid
- Dense: 1.674
- Point de fusion: 101.0 to 105.0 deg-C
- Point d'ébullition: 290.5°C at 760 mmHg
- Point d'éclair: 129.5℃
- Indice de réfraction: 1.573
- Le PSA: 42.09000
- Le LogP: 1.56380
- λ max: 271(MeOH)(lit.)
Methyl 4-bromo-1H-pyrrole-2-carboxylate Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instructions de sécurité: 24/25
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4-bromo-1H-pyrrole-2-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Methyl 4-bromo-1H-pyrrole-2-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35882-0.5g |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 95.0% | 0.5g |
$21.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-25G |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
¥ 429.00 | 2023-04-12 | |
abcr | AB353811-100 g |
Methyl 4-bromopyrrole-2-carboxylate, 97%; . |
934-05-4 | 97% | 100g |
€444.00 | 2023-04-26 | |
abcr | AB237029-100 g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 95%; . |
934-05-4 | 95% | 100g |
€430.60 | 2023-04-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010002-50G |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 50g |
¥ 778.00 | 2023-04-12 | |
Key Organics Ltd | 1Y-0815-1MG |
methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | >97% | 1mg |
£37.00 | 2025-02-08 | |
BAI LING WEI Technology Co., Ltd. | 146087-1G |
Methyl 4-bromo-1H-pyrrole-2-carboxylate, 98% |
934-05-4 | 98% | 1G |
¥ 81 | 2022-04-26 | |
Ambeed | A106399-10g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 10g |
$15.0 | 2025-02-28 | |
Ambeed | A106399-25g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
$36.0 | 2025-02-28 | |
AstaTech | CL2807-5/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 5g |
$46 | 2023-09-15 |
Methyl 4-bromo-1H-pyrrole-2-carboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Methanol ; rt; 10 min, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Methanol ; rt; 10 min, rt
Référence
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Référence
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidationsTetrahedron, 2011, 67(22), 4048-4054,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Référence
- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part IIJournal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Methanol ; 1 h, rt
Référence
- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitorsZhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt
Référence
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Bromine
Référence
- Synthesis and reactions of 3,3'-dibromodihydrodipyrrinsJournal of the Chemical Society, 1997, (10), 1443-1447,
Synthetic Routes 9
Conditions de réaction
Référence
- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Methanol ; rt; 1 h, rt
Référence
- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Référence
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild ConditioniScience, 2020, 23(5),,
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: Methanol ; 1 h, 0 °C
Référence
- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studiesBioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418,
Synthetic Routes 13
Synthetic Routes 14
Conditions de réaction
1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C
Référence
- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
Référence
- Physiologically active substances from marine sponges. IV: heterocyclic compoundsJournal of Pharmaceutical Sciences, 1977, 66(7), 1052-4,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Référence
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)Journal of Organic Chemistry, 2018, 83(16), 9250-9255,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C
Référence
- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative brominationGreen Chemistry, 2011, 13(1), 102-108,
Synthetic Routes 18
Conditions de réaction
1.1 Solvents: Methanol ; rt; 10 min, rt
Référence
- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
Référence
- Electrophilic substitution on 2-trichloroacetylpyrroleTetrahedron Letters, 1979, (27), 2504-8,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Référence
- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosumBioorganic Chemistry, 2012, 44, 25-34,
Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials
- Methyl 1H-pyrrole-2-carboxylate
- Ethyl 1H-pyrrole-2-carboxylate
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4-bromo-1H-pyrrole-2-carboxylate Littérature connexe
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate

Pureté:99%
Quantité:500g
Prix ($):592.0